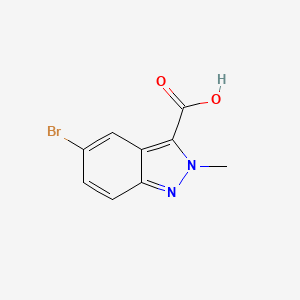

5-Bromo-2-methyl-2h-indazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

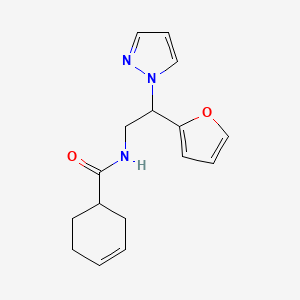

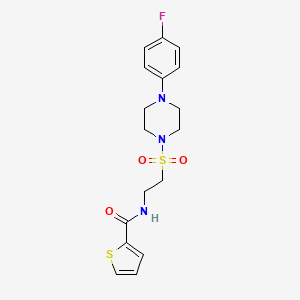

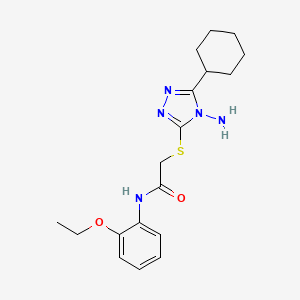

5-Bromo-2-methyl-2H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 . It is a compound that has been used in various research and development contexts .

Synthesis Analysis

The synthesis of this compound and related compounds is a topic of ongoing research . Detailed procedures and methods for the synthesis of this compound may be found in the scientific literature .Molecular Structure Analysis

The molecular structure of this compound consists of a 2H-indazole core, which is a type of nitrogen-containing heterocycle . This core is substituted at the 5-position with a bromine atom and at the 2-position with a methyl group . The 3-position of the indazole ring is connected to a carboxylic acid functional group .Chemical Reactions Analysis

The chemical reactivity of this compound is influenced by the presence of the bromine atom, the methyl group, and the carboxylic acid group . These functional groups can participate in various chemical reactions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 255.07 g/mol . Its exact mass is 252.98507 g/mol and its monoisotopic mass is also 252.98507 g/mol . The compound has a topological polar surface area of 60.9 Ų .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

5-Bromo-2-methyl-2h-indazole-3-carboxylic acid serves as a precursor in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, showcasing its role in creating complex molecules with potential applications in material science and drug development. The compound's structure was confirmed through spectroscopic methods and crystallography, emphasizing its utility in the synthesis of structurally diverse molecules (Anuradha et al., 2014).

Regioselective Chemistry

The molecule is also significant in regioselective chemistry, where it participates in reactions yielding novel derivatives. This is evidenced in studies demonstrating the selective protection and subsequent coupling reactions of indazoles, highlighting the compound's versatility in synthetic organic chemistry. Such processes are crucial for generating compounds with specific functionalities, useful in pharmaceuticals and materials science (Slade et al., 2009).

Peptidomimetics and Biologically Active Compounds

Beyond its utility in synthetic chemistry, this compound plays a role in the development of peptidomimetics and biologically active compounds. The molecule has been involved in creating triazole-containing dipeptides, which serve as turn inducers, and triazoles active as HSP90 inhibitors. This application is crucial for developing new therapeutic agents and understanding biological processes at a molecular level (Ferrini et al., 2015).

Contribution to Molecular Electronics

Furthermore, the compound has contributed to the field of molecular electronics, where it has been used in synthesizing new indole trimers. These trimers serve as precursors for creating molecular electronic materials, showcasing the compound's potential in developing advanced materials for electronic applications (Valentine et al., 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-2-methylindazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-12-8(9(13)14)6-4-5(10)2-3-7(6)11-12/h2-4H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDHDGSBPJCSOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=C(C=CC2=N1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-bromobenzyl)-1,7-dimethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2679321.png)

![N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2679323.png)

![2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride](/img/structure/B2679324.png)

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B2679328.png)

![3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2679336.png)

![N-{3-[1-propanoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2679337.png)